molecular formula C18H16BrN3O2S B2732503 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide CAS No. 1251623-13-8

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide

Cat. No. B2732503
CAS RN: 1251623-13-8
M. Wt: 418.31
InChI Key: HIFOXDWZBQTEKV-UHFFFAOYSA-N
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Description

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

1,3,4-Oxadiazole derivatives have been extensively researched for their antimicrobial properties. For example, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated significant antimicrobial activity against various microbial species, with certain compounds being highlighted for their potent activity and low cytotoxicity, suggesting their potential for further biological screening and application trials (Gul et al., 2017).

Antitumor and Anticancer Activity

Research into the antitumor and anticancer activity of 1,3,4-oxadiazole derivatives has yielded promising results. For instance, certain N-substituted derivatives of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides have been evaluated for their potential anticancer activity, with some compounds showing considerable activity against various cancer cell lines. These findings underscore the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2015).

Enzyme Inhibition

1,3,4-Oxadiazole derivatives have also been studied for their enzyme inhibition properties, which can have various therapeutic applications. For instance, certain derivatives have shown activity against enzymes like butyrylcholinesterase and acetylcholinesterase, indicating their potential use in conditions such as Alzheimer's disease (Siddiqui et al., 2013).

Synthesis and Characterization

The synthesis and structural elucidation of 1,3,4-oxadiazole derivatives form a significant part of the research in this area, providing foundational knowledge for further pharmacological exploration. For example, studies have detailed the synthesis routes of various 1,3,4-oxadiazole derivatives and their characterization using techniques such as NMR and mass spectrometry, paving the way for their biological and pharmacological evaluation (Eid E. Salama, 2020).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, related compounds such as pyrazolines have been studied for their biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-25-15-7-5-12(6-8-15)11-20-16(23)10-17-21-22-18(24-17)13-3-2-4-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFOXDWZBQTEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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